6,6-dimethyl-N~2~-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

Descripción general

Descripción

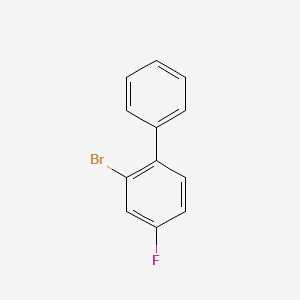

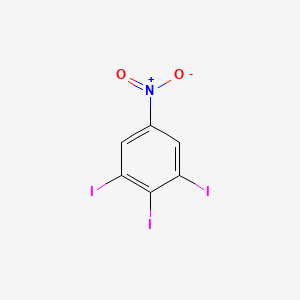

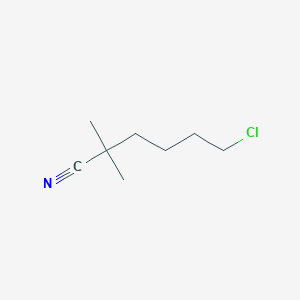

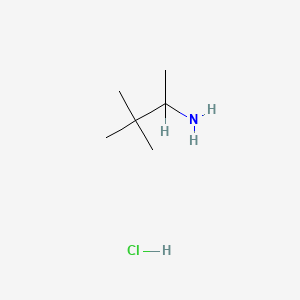

“6,6-dimethyl-N~2~-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C11H15N5 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C11H15N5.ClH/c1-11(2)15-9(12)14-10(13)16(11)8-6-4-3-5-7-8;/h3-7H,1-2H3,(H4,12,13,14,15);1H . The canonical SMILES representation is CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.Cl .

Aplicaciones Científicas De Investigación

Antitrypanosomal Agents

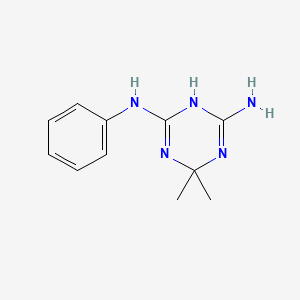

Turner and Werbel (1985) investigated novel bis[1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamines] for their activity against Trypanosoma rhodesiense in mice. This study highlighted the significance of bis structure and phenyl ring spacing in optimizing activity, suggesting potential in developing antitrypanosomal agents (Turner & Werbel, 1985).

Anti-Plasmodial Antifolates

Lourens et al. (2016) designed and synthesized a series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, showing potent in vitro antiplasmodial activity against drug-resistant strains of Plasmodium falciparum. These compounds were non-toxic to mammalian cells and inhibited parasitic DHFR in enzyme assays (Lourens et al., 2016).

Aromatic Polyamides with Phenyl-1,3,5-Triazine Moieties

Yu et al. (2012) explored the synthesis and properties of aromatic polyamides featuring phenyl-1,3,5-triazine functional groups. These polymers exhibited excellent solubility, mechanical properties, thermal stability, and potential for use in high-performance materials (Yu et al., 2012).

Gemini Surfactants and Additives

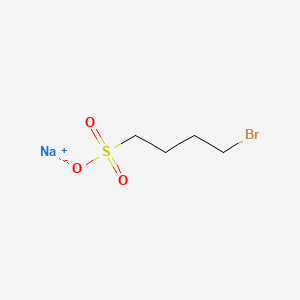

Singh et al. (2016) synthesized novel triazine Schiff base-based cationic gemini surfactants and evaluated their performance as antiwear, antifriction, and anticorrosive additives in polyol. These findings suggest potential industrial applications in lubrication and corrosion protection (Singh et al., 2016).

Inhibition of Escherichia coli Dihydrofolate Reductase

Srinivasan et al. (2015) studied 1,3,5-triazine-2,4-diamine and 1,2,4-triazine-2,4-diamine compounds as potential inhibitors of E. coli DHFR, an enzyme crucial for thymidine and purine synthesis. Their research provided valuable insights for the discovery of new antibiotics (Srinivasan, Tonddast-Navaei, & Skolnick, 2015).

Soil-Applied Herbicide Dissipation

Baer and Calvet (1999) investigated the dissipation kinetics of soil-applied herbicides, including compounds related to 1,3,5-triazine-2,4-diamine. Their study provided insights into the environmental impact of such herbicides (Baer & Calvet, 1999).

Propiedades

IUPAC Name |

4,4-dimethyl-2-N-phenyl-1H-1,3,5-triazine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-11(2)15-9(12)14-10(16-11)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHQETJAWFRRBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(NC(=N1)NC2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277949 | |

| Record name | 4,4-dimethyl-2-N-phenyl-1H-1,3,5-triazine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5405-66-3 | |

| Record name | NSC5204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-dimethyl-2-N-phenyl-1H-1,3,5-triazine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Dimethyl(2-phenylethyl)silyl]methanol](/img/structure/B3053408.png)

![[Benzyl(dimethyl)silyl]methanol](/img/structure/B3053409.png)

![[Benzyl(dimethyl)silyl]methyl acetate](/img/structure/B3053410.png)

![3,4-dichloro-N-[2-methyl-1-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]propyl]benzamide](/img/no-structure.png)